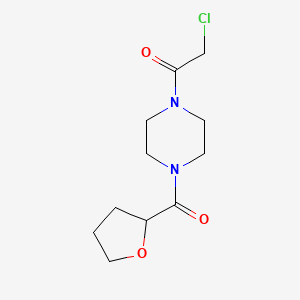
2-Chloro-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethan-1-one, with the CAS number 1018304-05-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 260.72 g/mol. The compound features a piperazine ring substituted with a tetrahydrofuran moiety, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various strains of bacteria and fungi. The presence of the tetrahydrofuran group enhances the lipophilicity of the piperazine ring, potentially improving membrane permeability and bioactivity against pathogens.
| Compound | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | E. coli | 5.0 | |
| Compound B | S. aureus | 3.5 | |
| Compound C | Candida albicans | 4.2 |
Antitubercular Activity
In a related study, compounds designed with similar structural motifs to this compound were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited promising results, with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications in the piperazine structure can lead to enhanced activity against tuberculosis.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of piperazine derivatives is significantly influenced by their structural components:
- Piperazine Ring : Essential for interaction with biological targets.
- Tetrahydrofuran Moiety : Increases hydrophobicity and may enhance binding affinity.
- Chlorine Substitution : The presence of chlorine can modulate electronic properties and improve antimicrobial efficacy.
Case Study 1: Anticancer Potential
A study focused on piperazine derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin, suggesting their potential as anticancer agents .
Case Study 2: Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in disease pathways. These studies indicated favorable interactions with key residues in target proteins, reinforcing the compound's potential therapeutic applications .
Propiedades
IUPAC Name |
2-chloro-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCQXONHVGLVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















